
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.
Indole Attachment: The indole moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Hydroxyethylation and Methylation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
- N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
Uniqueness
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide stands out due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical reactivity compared to similar compounds.
Biological Activity
N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a synthetic organic compound notable for its unique structure, which combines an indole ring, a thiazole ring, and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is hypothesized to be mediated through interactions with various biological targets. The presence of the indole and thiazole rings may facilitate binding to enzymes or receptors via π-π interactions and hydrogen bonding. This mechanism is critical for modulating the activity of specific biological pathways.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole or thiazole moieties have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 0.01 |
Compound B | NCI-H460 | 0.03 |
Compound C | HeLa | 7.01 |
These findings suggest that this compound may exhibit similar or enhanced anticancer effects due to its unique functional groups.
Anti-inflammatory Activity
The compound's structure may also confer anti-inflammatory properties. Compounds with hydroxyl and carboxamide groups have been reported to inhibit the production of pro-inflammatory cytokines. For example, related compounds have demonstrated the ability to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro.
Case Studies
- In Vitro Studies : In a study examining the effects of thiazole derivatives on cancer cell lines, a related compound showed an IC50 value of 26 µM against A549 lung cancer cells, indicating moderate activity.
- In Vivo Studies : Animal models treated with similar indole-thiazole compounds exhibited reduced tumor growth rates compared to control groups, highlighting the potential therapeutic applications of this compound.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-18(7-8-20)16(21)12-10-22-15(17-12)14-9-11-5-3-4-6-13(11)19(14)2/h3-6,9-10,20H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJQSKOFHUGTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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